molecular formula C16H16F3NO B14381736 4-Ethoxy-2-methyl-N-[4-(trifluoromethyl)phenyl]aniline CAS No. 88429-28-1

4-Ethoxy-2-methyl-N-[4-(trifluoromethyl)phenyl]aniline

Cat. No.: B14381736
CAS No.: 88429-28-1
M. Wt: 295.30 g/mol
InChI Key: LLXJQSDTDOXQRV-UHFFFAOYSA-N
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Description

4-Ethoxy-2-methyl-N-[4-(trifluoromethyl)phenyl]aniline is an organic compound characterized by the presence of an ethoxy group, a methyl group, and a trifluoromethyl-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-2-methyl-N-[4-(trifluoromethyl)phenyl]aniline typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation followed by a Clemmensen reduction .

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, ensuring high yield and purity. The use of advanced catalytic systems and optimized reaction conditions is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxy-2-methyl-N-[4-(trifluoromethyl)phenyl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding ketones or alcohols, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

4-Ethoxy-2-methyl-N-[4-(trifluoromethyl)phenyl]aniline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethoxy-2-methyl-N-[4-(trifluoromethyl)phenyl]aniline involves its interaction with molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s reactivity and binding affinity to specific enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or chemical effects .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 4-Ethoxy-2-methyl-N-[4-(trifluoromethyl)phenyl]aniline is unique due to the presence of the ethoxy and methyl groups, which can significantly influence its chemical properties and reactivity. The trifluoromethyl group enhances its stability and potential biological activity, making it a valuable compound for various applications.

Properties

CAS No.

88429-28-1

Molecular Formula

C16H16F3NO

Molecular Weight

295.30 g/mol

IUPAC Name

4-ethoxy-2-methyl-N-[4-(trifluoromethyl)phenyl]aniline

InChI

InChI=1S/C16H16F3NO/c1-3-21-14-8-9-15(11(2)10-14)20-13-6-4-12(5-7-13)16(17,18)19/h4-10,20H,3H2,1-2H3

InChI Key

LLXJQSDTDOXQRV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)NC2=CC=C(C=C2)C(F)(F)F)C

Origin of Product

United States

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